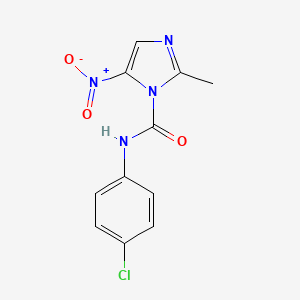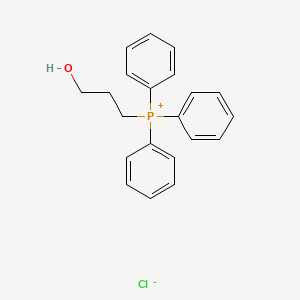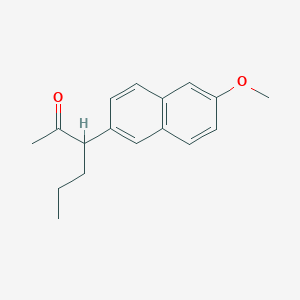
N-(4-Chlorophenyl)-2-methyl-5-nitro-1H-imidazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-2-methyl-5-nitro-1H-imidazole-1-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group, a nitro group, and a carboxamide group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-methyl-5-nitro-1H-imidazole-1-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through electrophilic aromatic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorophenyl)-2-methyl-5-nitro-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
N-(4-Chlorophenyl)-2-methyl-5-nitro-1H-imidazole-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)-2-methyl-5-nitro-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparaison Avec Des Composés Similaires
N-(4-Chlorophenyl)-2-methyl-5-nitro-1H-imidazole-1-carboxamide can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)-1,2-phenylenediamine: An intermediate for Clofazimine with antitubercular properties.
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: A compound with potential therapeutic applications.
N-(4-Chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide: A compound involved in glycolysis and gluconeogenesis.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Propriétés
Numéro CAS |
56023-10-0 |
|---|---|
Formule moléculaire |
C11H9ClN4O3 |
Poids moléculaire |
280.67 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-methyl-5-nitroimidazole-1-carboxamide |
InChI |
InChI=1S/C11H9ClN4O3/c1-7-13-6-10(16(18)19)15(7)11(17)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,14,17) |
Clé InChI |
DZQDTYIRKKBAAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N1C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid](/img/structure/B14627584.png)
![Cyclohexanone, 2-[1-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14627585.png)

![2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14627606.png)
![3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14627634.png)





![5H-1,4-Dithiino[2,3-c]pyrrole-5,7(6H)-dione, 2,3-dihydro-2-methyl-](/img/structure/B14627678.png)
![1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14627683.png)

